

# AZD4017: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

AZD4017 is a potent, selective, and orally bioavailable small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol.[2][4] By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle, without affecting the systemic anti-inflammatory actions of glucocorticoids.[2] This targeted mechanism has led to its investigation in a range of metabolic and endocrine-related disorders, including nonalcoholic fatty liver disease (NAFLD), idiopathic intracranial hypertension (IIH), and impaired wound healing in type 2 diabetes.[5][6][7][8][9]

#### **Chemical Structure and Properties**

AZD4017, with the IUPAC name 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-(propylsulfanyl)pyridin-2-yl]piperidin-3-yl]acetic acid, is a nicotinic amide-derived carboxylic acid.[3][5][10] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers for AZD4017



| Identifier        | Value                                                                                                 |  |
|-------------------|-------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-<br>propylsulfanyl-2-pyridinyl]piperidin-3-yl]acetic<br>acid[10] |  |
| CAS Number        | 1024033-43-9[3][10]                                                                                   |  |
| Molecular Formula | C22H33N3O3S[3][5][10]                                                                                 |  |
| SMILES            | CCCSC1=C(C=CC(=N1)N2CCCINVALID-<br>LINKCC(=O)O)C(=O)NC3CCCCC3[10]                                     |  |
| InChI Key         | NCDZABJPWMBMIQ-INIZCTEOSA-N[3][10]                                                                    |  |

Table 2: Physicochemical Properties of AZD4017

| Property         | Value                                                                                           |  |
|------------------|-------------------------------------------------------------------------------------------------|--|
| Molecular Weight | 419.58 g/mol [3][10]                                                                            |  |
| Appearance       | Solid powder[3]                                                                                 |  |
| Purity           | >98%[3]                                                                                         |  |
| Solubility       | Soluble in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.08 mg/mL)[1] |  |

## **Pharmacology**

AZD4017 is a highly potent and selective inhibitor of human 11 $\beta$ -HSD1. Its pharmacological profile demonstrates excellent selectivity against related enzymes, making it a precise tool for studying the effects of 11 $\beta$ -HSD1 inhibition.

Table 3: Pharmacological Data for AZD4017



| Parameter       | Value             | Species/Assay     |
|-----------------|-------------------|-------------------|
| IC50 (11β-HSD1) | 7 nM[1][11][12]   | Human             |
| IC50 (11β-HSD1) | 2 nM[1][11]       | Human Adipocytes  |
| IC50 (11β-HSD1) | 29 nM[1][13]      | Cynomolgus Monkey |
| IC50 (11β-HSD2) | >30 μM[1][11][12] | Human             |
| IC50 (17β-HSD1) | >30 μM[1][11][12] | Human             |
| IC50 (17β-HSD3) | >30 μM[1][11][12] | Human             |

## **Signaling Pathway**

The primary mechanism of action of AZD4017 is the inhibition of  $11\beta$ -HSD1, which is highly expressed in metabolic tissues. This enzyme catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol. Cortisol then binds to the glucocorticoid receptor (GR), leading to various metabolic effects. By blocking this conversion, AZD4017 effectively reduces intracellular cortisol levels and subsequent GR activation in target tissues.[2]





Click to download full resolution via product page

**Figure 1:** Signaling pathway of AZD4017 action.

## **Experimental Protocols**

1. In Vitro Enzyme Inhibition Assay (HTRF)



A cortisol competitive homogeneous time-resolved fluorescence assay (HTRF) is utilized to determine the in vitro potency of AZD4017 against 11β-HSD1.[12]

- Principle: The assay measures the displacement of a fluorescently labeled cortisol tracer from the 11β-HSD1 enzyme by the inhibitor.
- Methodology:
  - Recombinant human 11β-HSD1 enzyme is incubated with a fluorescently labeled cortisol tracer and a specific antibody.
  - Varying concentrations of AZD4017 are added to the reaction mixture.
  - The reaction is allowed to reach equilibrium.
  - The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of tracer displaced by the inhibitor.
  - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
- 2. Human Adipocyte 11β-HSD1 Activity Assay

To assess the potency of AZD4017 in a key target tissue, its inhibitory activity is measured in isolated human adipocytes.[1]

- Principle: Measures the conversion of cortisone to cortisol in primary human fat cells.
- Methodology:
  - Adipose tissue is obtained from nondiabetic volunteers via biopsy.
  - Adipocytes are isolated by collagenase digestion.
  - Isolated adipocytes are incubated with cortisone in the presence of varying concentrations of AZD4017.
  - After incubation, the concentration of cortisol produced is quantified using LC-MS/MS.



- The IC50 value is determined from the dose-response curve.
- 3. Clinical Trial Protocol for Idiopathic Intracranial Hypertension (IIH)

A double-blind, randomized, placebo-controlled trial design has been used to evaluate the efficacy and safety of AZD4017 in patients with IIH.[4][7][14][15]



Click to download full resolution via product page

Figure 2: Workflow for an AZD4017 clinical trial in IIH.

• Primary Outcome: The primary endpoint is the change in intracranial pressure from baseline to 12 weeks, as measured by lumbar puncture.[14][15]



- Secondary Outcomes: These include changes in IIH symptoms, visual function, papilledema, headache frequency, and safety and tolerability assessments.[14][15]
- Dosage: Participants receive 400 mg of AZD4017 or a matching placebo orally twice daily for 12 weeks.[4][14]

#### **Clinical Development**

AZD4017 has been evaluated in several Phase II clinical trials for various indications:

- Idiopathic Intracranial Hypertension (IIH): Studies have investigated whether AZD4017 can reduce intracranial pressure in patients with IIH.[4][7][16][17]
- Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH): A study assessed the effect of AZD4017 on hepatic fat and cortisol production in patients with NAFLD or NASH.[6] The trial demonstrated effective blocking of hepatic 11β-HSD1 activity.
  [6]
- Type 2 Diabetes Mellitus: Research has explored the potential of AZD4017 to improve wound healing and skin integrity in adults with type 2 diabetes.[8][9]
- latrogenic Cushing's Syndrome: A trial evaluated if AZD4017 could mitigate the adverse metabolic effects of prescribed glucocorticoids like prednisolone.[18]

While AZD4017 has shown target engagement and some beneficial effects on metabolic parameters, its development status for specific indications may vary.[4][6][8] Researchers should consult clinical trial registries for the most current information.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. medchemexpress.com [medchemexpress.com]

#### Foundational & Exploratory





- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azd-4017 | C22H33N3O3S | CID 24946280 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. arctomsci.com [arctomsci.com]
- 12. Probe AZD-4017 | Chemical Probes Portal [chemicalprobes.org]
- 13. AZD 4017 | 11β-HSD | CAS 1024033-43-9 | Buy AZD 4017 from Supplier InvivoChem [invivochem.com]
- 14. researchgate.net [researchgate.net]
- 15. JMIR Research Protocols Assessing the Efficacy and Safety of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (AZD4017) in the Idiopathic Intracranial Hypertension Drug Trial, IIH:DT: Clinical Methods and Design for a Phase II Randomized Controlled Trial [researchprotocols.org]
- 16. AZD-4017 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 17. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting latrogenic Cushing's Syndrome with 11β-hydroxysteroid dehydrogenase type 1
  Inhibition Radcliffe Department of Medicine [rdm.ox.ac.uk]
- To cite this document: BenchChem. [AZD4017: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684383#azd-4017-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com